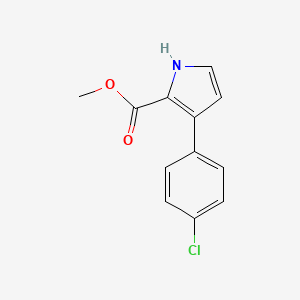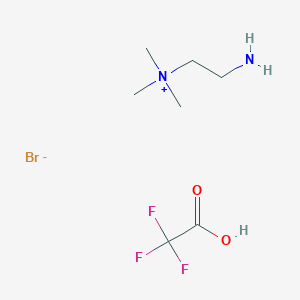![molecular formula C9H22NNaO7P2 B13721585 sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate is a complex organophosphorus compound It is characterized by the presence of two phosphonate groups, a pentyl chain, and a trideuterio(113C)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate typically involves multiple steps:
Formation of the Amino Group: The initial step involves the reaction of a pentylamine derivative with a trideuterio(113C)methyl halide to form the corresponding amine.
Phosphonation: The amine is then reacted with a phosphonic acid derivative under controlled conditions to introduce the phosphonate groups.
Hydroxylation: The final step involves the hydroxylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the phosphonate groups, converting them to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, where the pentyl chain or the trideuterio(113C)methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Products may include phosphonic acids or phosphonates with additional oxygen atoms.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique isotopic labeling.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the phosphonate groups allows it to mimic natural substrates, thereby inhibiting or modulating the activity of these targets. The trideuterio(113C)methyl group provides isotopic labeling, which can be used to trace the compound’s pathway and interactions within biological systems.
相似化合物的比较
Similar Compounds
- Sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate
- Sodium hydrogen {1-hydroxy-3-[methyl(3-pentanyl)amino]-1-phosphonopropyl}phosphonate
Uniqueness
The uniqueness of sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate lies in its isotopic labeling with trideuterio(113C)methyl, which provides distinct advantages in tracing and studying biochemical pathways. This feature sets it apart from other similar compounds that lack such labeling.
属性
分子式 |
C9H22NNaO7P2 |
|---|---|
分子量 |
345.22 g/mol |
IUPAC 名称 |
sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1/i2+1D3; |
InChI 键 |
LXLBEOAZMZAZND-CMOUKOEPSA-M |
手性 SMILES |
[2H][13C]([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
规范 SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


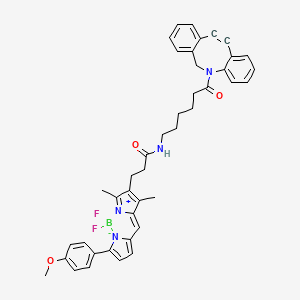
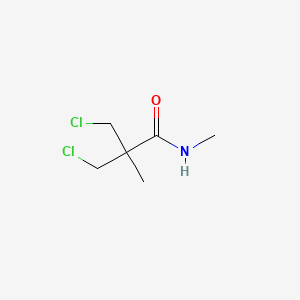
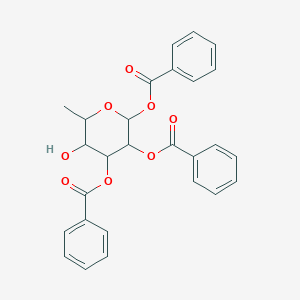
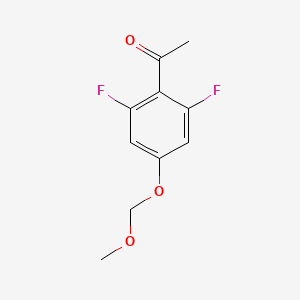
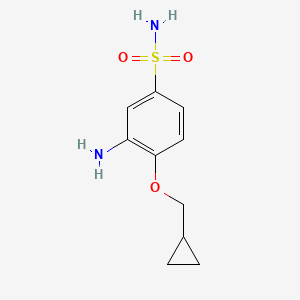
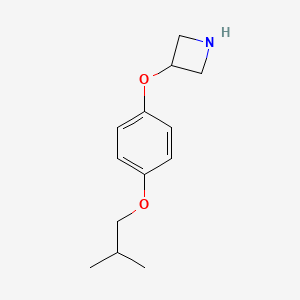
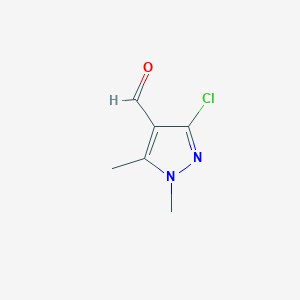
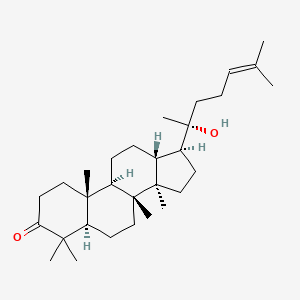
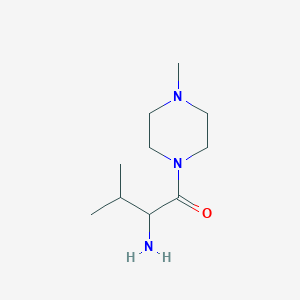
![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)
![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
